

Spectroscopic Characterization of 9-Fluoreneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 9-Fluoreneacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **9-Fluoreneacetic acid** (CAS No: 6284-80-6), a vital analytical tool for its identification and characterization in research and development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Introduction

9-Fluoreneacetic acid, with a molecular formula of $C_{15}H_{12}O_2$ and a molecular weight of 224.25 g/mol, is a derivative of fluorene.^{[1][2]} Accurate spectroscopic analysis is fundamental for confirming its structure, purity, and for its application in various scientific fields, including drug development. This guide presents a consolidated reference for the key spectroscopic signatures of this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **9-Fluoreneacetic acid**. Due to the limited availability of public, comprehensive raw data, some values are predicted based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.8	Doublet	2H	Aromatic CH (positions 4 & 5)
~7.6	Doublet	2H	Aromatic CH (positions 1 & 8)
~7.4	Triplet	2H	Aromatic CH (positions 3 & 6)
~7.3	Triplet	2H	Aromatic CH (positions 2 & 7)
~4.2	Triplet	1H	CH at position 9
~3.2	Doublet	2H	-CH ₂ -COOH

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~145	Quaternary Aromatic C (positions 4a, 4b)
~141	Quaternary Aromatic C (positions 8a, 9a)
~128	Aromatic CH
~127	Aromatic CH
~125	Aromatic CH
~120	Aromatic CH
~45	CH at position 9
~40	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H	Carboxylic acid, broad
3100-3000	C-H	Aromatic stretch
2950-2850	C-H	Aliphatic stretch
~1700	C=O	Carboxylic acid, strong
1600, 1475	C=C	Aromatic ring stretch
~1300	C-O	Carboxylic acid stretch
~900-690	C-H	Aromatic bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
224	[M] ⁺ , Molecular ion
179	[M - COOH] ⁺ , Loss of carboxylic acid group
165	[Fluorenyl] ⁺ fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **9-Fluoreneacetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆

(DMSO- d_6), in a 5 mm NMR tube.

- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is utilized.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
- **Data Processing:** The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **9-Fluoreneacetic acid** sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} .
- **Data Processing:** The final IR spectrum is obtained by automatically ratioing the sample spectrum against the background spectrum.

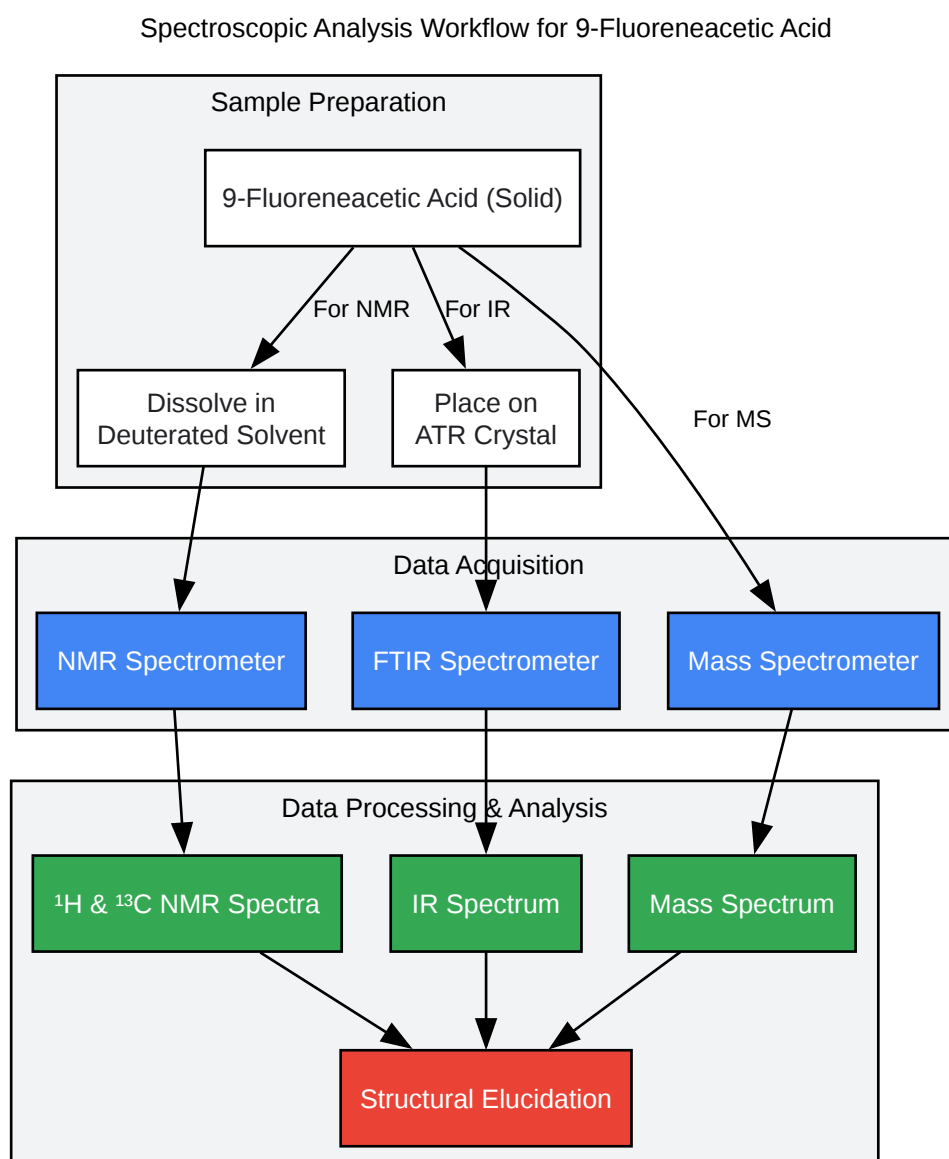
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or, if coupled with chromatography, through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of different ions.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **9-Fluoreneacetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Fluorene-9-acetic acid | 6284-80-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
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